![molecular formula C13H14N2O2S2 B3967017 2-methyl-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3967017.png)
2-methyl-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide
Vue d'ensemble
Description
2-methyl-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide, also known as TAK-659, is a novel inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
2-methyl-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide works by selectively inhibiting the activity of BTK, a key enzyme in the BCR signaling pathway. BTK plays a crucial role in the activation of downstream signaling pathways that promote cell survival and proliferation in B-cells. By inhibiting BTK, this compound blocks these signaling pathways and induces apoptosis in B-cells, leading to a reduction in tumor burden.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, both as a single agent and in combination with other drugs. In addition, this compound has been shown to have minimal off-target effects, suggesting that it may have a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide is its selectivity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for the development of 2-methyl-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide as a therapeutic agent. One area of interest is the use of this compound in combination with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Another area of interest is the development of more potent and selective BTK inhibitors, which may have improved efficacy and safety profiles compared to this compound. Finally, the use of this compound in other B-cell disorders, such as autoimmune diseases, may also be explored in future studies.
Applications De Recherche Scientifique
2-methyl-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide has been extensively studied in preclinical models of B-cell malignancies, where it has demonstrated potent anti-tumor activity. In a study published in the journal Blood, this compound was shown to inhibit BCR signaling and induce apoptosis in CLL cells, leading to a significant reduction in tumor burden in vivo. Similarly, in a study published in Cancer Research, this compound was shown to inhibit BCR signaling and induce cell death in NHL cells, both in vitro and in vivo.
Propriétés
IUPAC Name |
2-methyl-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-8-4-2-3-5-9(8)11(16)15-13(18)14-10-6-7-19-12(10)17/h2-5,10H,6-7H2,1H3,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQLXXOMHNILBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2CCSC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-allyl-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3966935.png)
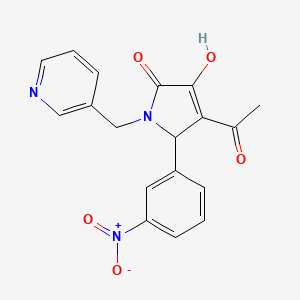

![1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B3966956.png)
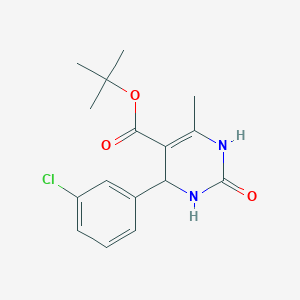
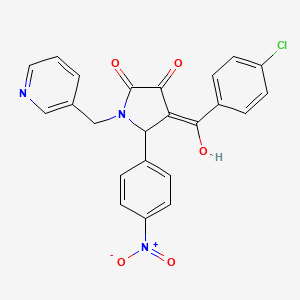
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B3966989.png)
![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3966994.png)
![3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3967001.png)
![3-[2-hydroxy-3-(4-iodophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3967018.png)
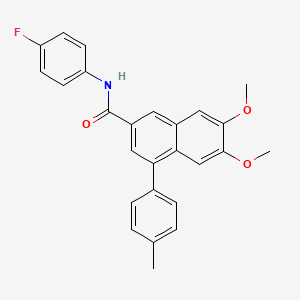
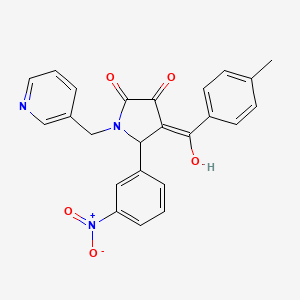
![ethyl 4-methyl-2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B3967039.png)
![3-benzyl-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B3967047.png)